molecular formula C10H12ClNS B8397088 6-Chloro-5-ethylthioindoline

6-Chloro-5-ethylthioindoline

Cat. No.: B8397088
M. Wt: 213.73 g/mol
InChI Key: YBHLKOHSHTVHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-ethylthioindoline is a specialized indoline derivative intended for research and development purposes. Indoline and indole scaffolds are recognized in medicinal chemistry as privileged structures for designing new bioactive molecules and are frequently explored in the discovery of kinase inhibitors and other targeted therapies . The specific structural features of this compound—including the chloro substituent and ethylthio side chain—suggest potential for its use in pharmaceutical chemistry, for instance, in the synthesis of more complex molecules or as a building block in drug discovery programs . Chlorine-containing heterocycles constitute a significant class of compounds with diverse biological activities, and over 250 FDA-approved drugs contain chlorine atoms . Researchers are advised to consult the relevant scientific literature for detailed studies on analogous compounds and their mechanisms of action. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12ClNS

Molecular Weight

213.73 g/mol

IUPAC Name

6-chloro-5-ethylsulfanyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H12ClNS/c1-2-13-10-5-7-3-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3

InChI Key

YBHLKOHSHTVHKL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C2C(=C1)CCN2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of 6-Chloro-5-ethylthioindoline, highlighting structural variations, properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
6-Chloroindole Cl at 6-position 151.6 88–91 Intermediate in drug synthesis; used in ligand design .
6-Chloro-5-fluoroindole Cl at 6, F at 5 169.58 105–107 Higher polarity due to F; used in kinase inhibitors .
6-Chloro-5-(2-hydroxyethyl)indolin-2-one Cl at 6, hydroxyethyl at 5 211.65 (C₁₀H₁₀ClNO₂) N/A Enhanced solubility (hydroxyl group); explored in CNS drug discovery .
6-Chloro-5-phenyl-1H-indole-3-carboxylic acid Cl at 6, phenyl at 5, COOH at 3 301.75 (C₁₅H₁₀ClNO₂) N/A Acidic functionality aids in protein binding; studied as a prostaglandin receptor modulator .
Methyl 6-chloro-1H-indole-5-carboxylate Cl at 6, COOCH₃ at 5 209.63 N/A Ester group improves bioavailability; intermediate in agrochemical synthesis .

Structural and Functional Insights

  • Substituent Effects :

    • Chlorine : Enhances metabolic stability and electron-withdrawing effects, increasing reactivity in electrophilic substitutions .
    • Ethylthio vs. Fluoro : Ethylthio groups (logP ~2.5) increase lipophilicity compared to fluorine (logP ~0.14), favoring blood-brain barrier penetration .
    • Carboxylic Acid vs. Ester : Acidic groups (e.g., COOH) improve water solubility but reduce membrane permeability, whereas esters (e.g., COOCH₃) balance lipophilicity and hydrolytic stability .
  • Thermal Stability :

    • 6-Chloro-5-fluoroindole exhibits a higher melting point (105–107°C) than 6-chloroindole (88–91°C), likely due to fluorine’s strong intermolecular interactions .

Pharmacological Relevance

  • Kinase Inhibition: 6-Chloro-5-fluoroindole derivatives demonstrate nanomolar potency against tyrosine kinases due to halogen bonding with ATP-binding pockets .
  • CNS Applications : Hydrophilic substituents (e.g., hydroxyethyl in 6-Chloro-5-(2-hydroxyethyl)indolin-2-one) improve solubility for targeting neurological receptors .

Q & A

Q. What are the established synthetic routes for 6-Chloro-5-ethylthioindoline, and how can reaction conditions be optimized for reproducibility?

Methodology :

  • Route Selection : Begin with indoline derivatives as precursors. For example, chlorination at the 6-position can be achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane under reflux, followed by thioetherification with ethyl mercaptan in the presence of a base like K₂CO₃ .
  • Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). Monitor reaction progress via TLC or HPLC. Ensure purity by recrystallization (e.g., ethanol/water mixture) and confirm via melting point analysis and NMR .
  • Reproducibility : Document exact molar ratios, solvent grades, and equipment specifications (e.g., Schlenk line for moisture-sensitive steps) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodology :

  • Primary Techniques :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The ethylthio group (-SCH₂CH₃) typically shows a triplet at δ ~2.5–3.0 ppm (¹H) and δ ~30–40 ppm (¹³C) .
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
    • IR : Validate S-C and C-Cl stretches (~650 cm⁻¹ and ~750 cm⁻¹, respectively).
  • Conflict Resolution : Cross-validate with alternative methods (e.g., X-ray crystallography for structural ambiguity) or computational simulations (DFT for NMR chemical shift predictions) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Methodology :

  • Reactivity Prediction : Use Gaussian or ORCA for DFT calculations to map electron density (e.g., Fukui indices) and identify nucleophilic/electrophilic sites. Compare activation energies of proposed reaction pathways (e.g., nucleophilic substitution at C-5 vs. C-6) .
  • Biological Activity : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes). Validate with MD simulations (GROMACS) to assess binding stability. Cross-reference with in vitro assays (IC₅₀ measurements) .
  • Data Interpretation : Use statistical tools (e.g., PyMOL for visualization, R for correlation analysis) to link computational and experimental results .

Q. What experimental and statistical approaches address contradictions in kinetic or thermodynamic data for this compound derivatives?

Methodology :

  • Error Source Identification : Replicate experiments under controlled conditions (e.g., inert atmosphere for oxidation-sensitive intermediates). Use control compounds to isolate variables .
  • Statistical Analysis : Apply ANOVA or t-tests to compare datasets. For non-linear kinetics (e.g., autocatalytic reactions), use the Runge-Kutta method for numerical integration of rate equations .
  • Thermodynamic Validation : Measure ΔH via calorimetry (DSC) and compare with computational values (e.g., Gibbs free energy from DFT). Resolve discrepancies by revisiting solvent effects or entropy calculations .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications at the ethylthio or chloro positions of this compound?

Methodology :

  • Analog Synthesis : Systematically replace -SCH₂CH₃ with -SMe, -SPh, or -SH. Similarly, substitute Cl with F, Br, or H. Use parallel synthesis (e.g., robotic liquid handlers) for high-throughput screening .
  • Biological Testing : Assay analogs against disease-relevant targets (e.g., cancer cell lines). Normalize data to positive/negative controls and express activity as % inhibition or EC₅₀ .
  • Data Modeling : Apply QSAR tools (e.g., MOE, Schrödinger) to correlate substituent properties (Hammett σ, logP) with activity. Validate models via leave-one-out cross-validation .

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